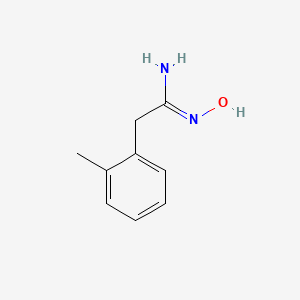![molecular formula C16H15F2N7O B2811930 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide CAS No. 1058204-63-9](/img/structure/B2811930.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H15F2N7O and its molecular weight is 359.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. These compounds were synthesized and characterized through various techniques, including NMR, IR, and mass spectrometry. Among them, specific derivatives showed promising antimicrobial activity against bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Patil et al., 2021).
Cancer Treatment
One study explored the discovery of AZD3514, a small-molecule androgen receptor downregulator, for treating advanced prostate cancer. The research involved modifying the triazolopyridazine moiety to address specific drug development challenges, resulting in a compound evaluated in a Phase I clinical trial. This highlights the compound's role in investigating new therapies for hormone-driven cancers (Bradbury et al., 2013).
Antidiabetic Activity
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds were found to exhibit significant antioxidant and insulinotropic activity, suggesting their potential as effective anti-diabetic drugs (Bindu et al., 2019).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N7O/c17-11-1-2-12(18)13(9-11)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIQIFNUNLFUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

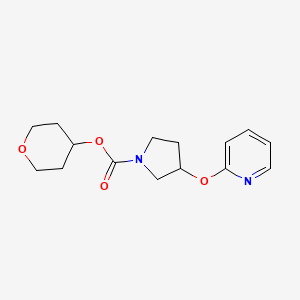

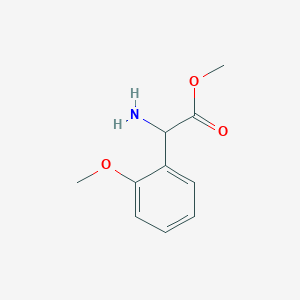
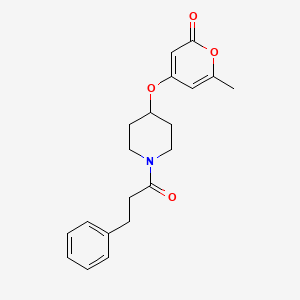
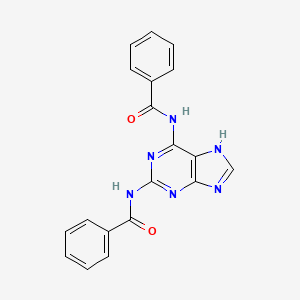
![N-(4-methylbenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811855.png)
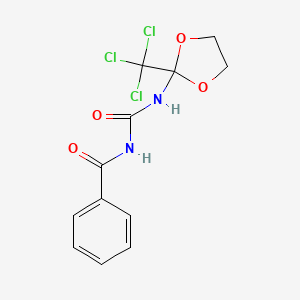
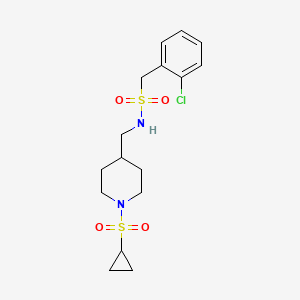
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2811860.png)
![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)
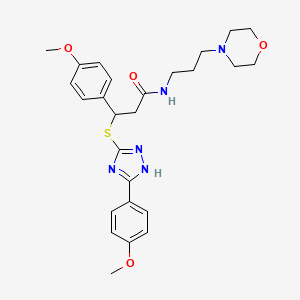
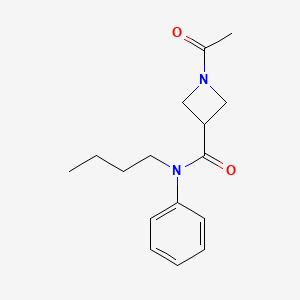
![1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2811867.png)
